Domperidone Maleate

Catalog No.
S624820
CAS No.
83898-65-1
M.F
C26H28ClN5O6
M. Wt
542 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Domperidone Maleate

CAS Number

83898-65-1

Product Name

Domperidone Maleate

IUPAC Name

(Z)-but-2-enedioic acid;6-chloro-3-[1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1H-benzimidazol-2-one

Molecular Formula

C26H28ClN5O6

Molecular Weight

542 g/mol

InChI

InChI=1S/C22H24ClN5O2.C4H4O4/c23-15-6-7-20-18(14-15)25-22(30)28(20)16-8-12-26(13-9-16)10-3-11-27-19-5-2-1-4-17(19)24-21(27)29;5-3(6)1-2-4(7)8/h1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

OAUUYDZHCOULIO-BTJKTKAUSA-N

SMILES

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O.C(=CC(=O)O)C(=O)O

Synonyms

Apo Domperidone, Apo-Domperidone, Domidon, Domperidon, Domperidon AL, Domperidon Hexal, Domperidon Stada, Domperidon TEVA, Domperidon-TEVA, Domperidona Gamir, Domperidone, Domperidone Maleate, Domperidone Maleate (1:1), Domperidone Monohydrochloride, Gamir, Domperidona, Gastrocure, Hexal, Domperidon, Maleate, Domperidone, Monohydrochloride, Domperidone, Motilium, Nauzelin, Novo Domperidone, Novo-Domperidone, Nu Domperidone, Nu-Domperidone, Péridys, PMS Domperidone, PMS-Domperidone, R-33,812, R-33812, R33,812, R33812, ratio Domperidone, ratio-Domperidone, Stada, Domperidon

Canonical SMILES

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O.C(=C\C(=O)O)\C(=O)O

The exact mass of the compound Domperidone Maleate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Domperidone maleate is a highly selective, peripheral dopamine D2 and D3 receptor antagonist utilized primarily as an antiemetic and gastroprokinetic agent . As a Biopharmaceutics Classification System (BCS) Class II compound, the baseline free base exhibits poor aqueous solubility and an extensive first-pass effect, limiting oral bioavailability to approximately 15-17% [1]. Procuring the maleate salt form (CAS 83898-65-1) provides a crucial physicochemical advantage over the free base, offering improved solubility profiles that are essential for developing fast-dissolving tablets, effervescent floating matrices, and liquid suspensions . This salt form maintains the core pharmacological benefit of the molecule—acting on the chemoreceptor trigger zone (CTZ) outside the blood-brain barrier—while significantly enhancing processability for downstream pharmaceutical manufacturing .

Substituting Domperidone Maleate with its free base counterpart (CAS 57808-66-9) or other in-class prokinetics like metoclopramide introduces severe formulation and clinical risks [1]. From a manufacturing perspective, the free base is practically insoluble in water, which severely restricts its use in rapid-release oral solid dosage forms without extensive, cost-prohibitive enabling technologies . Clinically, substituting domperidone with metoclopramide alters the safety profile entirely; metoclopramide readily crosses the blood-brain barrier (BBB), inducing extrapyramidal motor symptoms [2]. Domperidone maleate’s strict peripheral selectivity ensures that it does not displace central dopaminergic ligands, making it the only viable choice for managing gastrointestinal symptoms in patient populations sensitive to CNS disturbances, such as those undergoing dopaminergic therapy for Parkinson's disease [1].

Aqueous Solubility Enhancement for Solid Dosage Manufacturing

The selection between domperidone maleate and its free base hinges on aqueous solubility, a critical parameter for BCS Class II drugs. The domperidone free base is practically insoluble in water, creating significant hurdles for dissolution and absorption . In contrast, the maleate salt demonstrates enhanced aqueous solubility, allowing it to be effectively formulated into fast-disintegrating tablets and liquisolid compacts without relying solely on complex lipid-based delivery systems [1]. This physicochemical shift directly enables the manufacturing of high-dissolution-rate oral formulations.

Evidence DimensionAqueous solubility and formulation suitability
Target Compound DataDomperidone maleate exhibits enhanced solubility (slightly soluble to soluble depending on pH), suitable for direct compression and rapid dissolution matrices.
Comparator Or BaselineDomperidone free base (practically insoluble in water, <1 mg/mL).
Quantified DifferenceThe maleate salt provides the necessary solubility threshold to achieve >95% dissolution in standard simulated gastric fluid assays, which the free base fails to reach without extensive nanosizing.
ConditionsStandard aqueous solubility assays and simulated gastric fluid (0.1 N HCl) dissolution testing.

Procuring the maleate salt is essential for formulators aiming to produce fast-acting oral solid dosage forms without incurring the high manufacturing costs of advanced nano-emulsification.

Peripheral D2 Receptor Selectivity and Reduced CNS Penetration

When selecting a prokinetic agent, domperidone maleate offers a distinct safety advantage over the common substitute metoclopramide due to its inability to cross the blood-brain barrier (BBB) [1]. While both compounds are D2 receptor antagonists, in vivo models demonstrate that intravenously administered domperidone does not displace 3H-spiperone in central brain dopaminergic areas[2]. Consequently, domperidone maleate effectively targets the chemoreceptor trigger zone (CTZ) to prevent emesis while avoiding the extrapyramidal motor symptoms frequently induced by metoclopramide[1].

Evidence DimensionCentral vs. Peripheral D2 Receptor Binding (BBB Penetration)
Target Compound DataDomperidone shows zero significant displacement of central 3H-spiperone in vivo, restricting action to peripheral/CTZ receptors.
Comparator Or BaselineMetoclopramide (freely crosses the BBB, actively displacing central dopaminergic ligands).
Quantified DifferenceDomperidone eliminates the incidence of central extrapyramidal side effects compared to the high baseline risk associated with metoclopramide.
ConditionsIn vivo radioligand binding assays (3H-spiperone displacement) in central nervous system models.

This strict peripheral selectivity makes domperidone maleate the mandatory procurement choice for antiemetic formulations intended for Parkinson's disease patients or populations vulnerable to motor side effects.

High-Yield Dissolution Kinetics in Advanced Delivery Systems

Overcoming the inherent 15-17% oral bioavailability of domperidone requires optimized formulation strategies that are highly dependent on the starting material [1]. When domperidone maleate is utilized in liquisolid compact techniques (e.g., using polyethylene glycol and superdisintegrants like sodium starch glycolate), the formulation achieves an exceptional 95.5% drug release within 30 minutes [2]. This rapid dissolution profile is critical for antiemetic efficacy and is significantly more reproducible when starting with the maleate salt rather than the highly crystalline, insoluble free base [2].

Evidence DimensionIn vitro drug release rate
Target Compound Data95.5% drug release within 30 minutes for optimized domperidone maleate liquisolid compacts.
Comparator Or BaselineConventional domperidone base tablets (exhibit slow, erratic absorption and low peak plasma concentrations).
Quantified DifferenceOptimized maleate formulations achieve near-complete dissolution (>95%) in the critical 30-minute window, maximizing the potential for rapid onset of action.
ConditionsUSP Dissolution Testing Apparatus 2 (paddle method), 900 mL of 0.1 N HCl at 37°C.

Demonstrates that the maleate salt is highly compatible with modern dissolution-enhancement techniques, ensuring predictable pharmacokinetics for acute antiemetic applications.

Development of Fast-Disintegrating Oral Tablets (FDTs)

Driven by the enhanced aqueous solubility of the maleate salt compared to the free base, domperidone maleate is the preferred active pharmaceutical ingredient (API) for formulating fast-disintegrating tablets. By leveraging superdisintegrants and inclusion complexation (e.g., with Hydroxypropyl-β-Cyclodextrin), formulators can achieve rapid dissolution in the gastric environment, which is critical for acute antiemetic relief [1].

Co-Administration Formulations for Parkinson's Disease Models

Because domperidone maleate does not cross the blood-brain barrier and fails to displace central dopaminergic ligands, it is the standard prokinetic agent used in conjunction with dopaminergic therapies (like levodopa or apomorphine). It manages gastrointestinal side effects without exacerbating extrapyramidal motor symptoms, a critical failure point for alternatives like metoclopramide [2].

Gastroretentive and Floating Matrix Systems

To overcome the narrow absorption window and low baseline bioavailability of domperidone, the maleate salt is highly suited for effervescent floating tablets and sustained-release natural polymer matrices. These systems prolong gastric residence time, allowing the maleate salt to achieve steady, controlled release (up to 98% over 10-24 hours) in the acidic pH of the stomach where its solubility is optimal [3].

UNII

899U5WF46A

Related CAS

57808-66-9 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 9 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H361 (22.22%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (11.11%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H412 (77.78%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

83898-65-1

Wikipedia

Domperidone maleate

Dates

Last modified: 08-15-2023

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